6-(1,3-Benzothiazol-2-yl)-4-methylquinoline
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Overview
Description
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These fused ring systems are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone in the presence of a base, followed by cyclization to form the benzothiazole ring.
Biginelli Reaction: A multicomponent reaction that combines 2-aminobenzenethiol, an aldehyde, and a β-keto ester to form the desired product.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: Exhibit a wide range of pharmacological activities, such as anti-inflammatory and neuroprotective effects.
Quinoline Derivatives: Used in the treatment of malaria and other infectious diseases.
Uniqueness
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline stands out due to its unique combination of benzothiazole and quinoline structures, which confer a distinct set of biological and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64819-85-8 |
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Molecular Formula |
C17H12N2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(4-methylquinolin-6-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S/c1-11-8-9-18-14-7-6-12(10-13(11)14)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3 |
InChI Key |
OVAAXSLQHZGGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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